4-(4-Bromophenyl)dibenzothiophene

Vue d'ensemble

Description

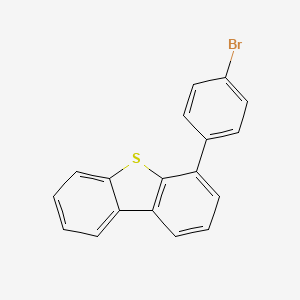

“4-(4-Bromophenyl)dibenzothiophene” is a chemical compound with the molecular formula C18H11BrS and a molecular weight of 339.25 . It is a solid at 20°C and appears as a white to light yellow powder or crystal . .

Molecular Structure Analysis

The molecular structure of “4-(4-Bromophenyl)dibenzothiophene” consists of a dibenzothiophene core with a bromophenyl group attached at the 4-position . The InChI code for this compound is 1S/C18H12BrS/c19-13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)20-18(14)16/h1-11,20H .

Physical And Chemical Properties Analysis

“4-(4-Bromophenyl)dibenzothiophene” is a solid at 20°C . It has a melting point of 142.0 146.0 °C . The predicted boiling point is 495.9±20.0 °C . The density is 1.483±0.06 g/cm3 (20 ºC 760 Torr) .

Applications De Recherche Scientifique

Organic Semiconductor Building Blocks

4-(4-Bromophenyl)dibenzothiophene: is utilized as a building block in the development of organic semiconductors . These materials are critical for creating flexible electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound’s structure allows for efficient charge transport, which is essential for high-performance semiconductor devices.

Synthesis of Complex Molecules

In synthetic chemistry, this compound serves as a precursor for synthesizing more complex molecules . Its bromophenyl group can undergo cross-coupling reactions, enabling chemists to construct a wide variety of biaryl structures. These structures are often found in pharmaceuticals and agrochemicals.

Material Science Research

Researchers in material science use 4-(4-Bromophenyl)dibenzothiophene to explore new materials with unique properties . The compound’s molecular structure can contribute to the development of materials with specific optical or electrical characteristics, which can be applied in sensors, displays, and other advanced technologies.

Photocatalysis

This compound is also investigated for its potential use in photocatalytic applications . Photocatalysts can harness light energy to drive chemical reactions, and 4-(4-Bromophenyl)dibenzothiophene could be part of systems designed to break down pollutants or to synthesize valuable chemicals using light.

Drug Discovery

In the pharmaceutical industry, 4-(4-Bromophenyl)dibenzothiophene may be used as a scaffold for drug discovery . Its rigid structure can be modified to create new compounds that interact with biological targets, leading to the development of new medications.

Advanced Functional Materials

The compound’s unique structure makes it suitable for creating advanced functional materials . These materials can have applications in nanotechnology, where they might be used to construct nanoscale devices or to improve the properties of nanocomposites.

Organic Electronics

4-(4-Bromophenyl)dibenzothiophene: is relevant in the field of organic electronics . It can be used to create organic transistors, which are essential components of organic electronic circuits. These transistors can be printed on flexible substrates, opening up new possibilities for wearable electronics.

Environmental Remediation

Lastly, there is potential for using this compound in environmental remediation efforts . Its chemical properties might be harnessed to create materials that capture and neutralize environmental contaminants, helping to clean up polluted sites.

Safety and Hazards

The safety data sheet (SDS) for “4-(4-Bromophenyl)dibenzothiophene” indicates that it should be stored at 28 C . Personal protective equipment and face protection should be worn when handling this compound . It should be avoided to get in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .

Propriétés

IUPAC Name |

4-(4-bromophenyl)dibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrS/c19-13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)20-18(14)16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAXBPCUAUSGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733256 | |

| Record name | 4-(4-Bromophenyl)dibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

530402-77-8 | |

| Record name | 4-(4-Bromophenyl)dibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1526285.png)

![1-{2-(benzylthio)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1526287.png)

![4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1526289.png)

![3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl](/img/structure/B1526293.png)